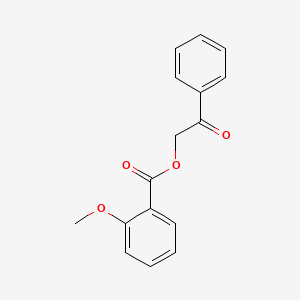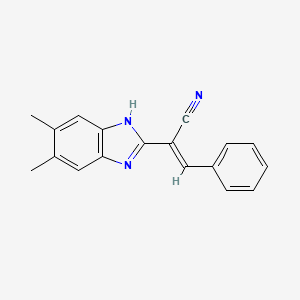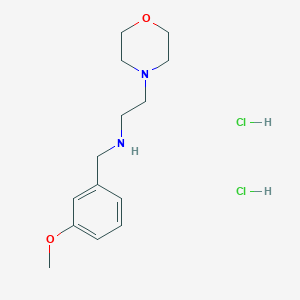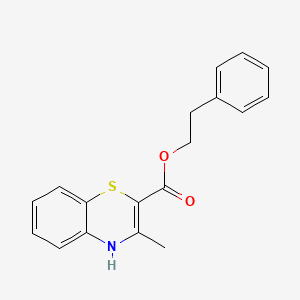![molecular formula C16H17N7O B5348063 2-anilino-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B5348063.png)
2-anilino-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anilino-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]pyrimidine-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in the field of drug discovery. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 2-anilino-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]pyrimidine-5-carboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, viruses, and fungi. This compound has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a key role in the growth and proliferation of cancer cells. It has also been shown to inhibit the activity of RNA-dependent RNA polymerases, which are enzymes that are essential for the replication of certain viruses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells from the body. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is important for the growth and spread of cancer cells. Additionally, this compound has been shown to have immunomodulatory effects, which can help to stimulate the immune system to fight against cancer cells, viruses, and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-anilino-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]pyrimidine-5-carboxamide in lab experiments are its potent antitumor, antiviral, and antifungal activities, as well as its ability to induce apoptosis and inhibit angiogenesis. However, the limitations of using this compound in lab experiments are its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-anilino-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]pyrimidine-5-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to optimize the synthesis method to obtain a higher yield of the final product. Additionally, this compound can be modified to improve its potency and reduce its toxicity. Further studies can also be conducted to evaluate its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 2-anilino-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]pyrimidine-5-carboxamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanone to obtain 2-chloro-5-nitrobenzoyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanone. This intermediate compound is then reacted with aniline to obtain the final product, this compound. The synthesis method has been optimized to obtain a high yield of the final product.
Aplicaciones Científicas De Investigación
2-anilino-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]pyrimidine-5-carboxamide has been extensively studied for its potential applications in the field of drug discovery. It has been shown to have antitumor, antiviral, and antifungal activities. This compound has been tested against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been tested against various viruses and fungi and has shown potential as a therapeutic agent.
Propiedades
IUPAC Name |
2-anilino-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c1-10(14-20-11(2)22-23-14)19-15(24)12-8-17-16(18-9-12)21-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,24)(H,17,18,21)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBVUCRDXILQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)NC(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5347987.png)

![[2-(3-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5347997.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5347998.png)
![(3S*,5R*)-1-[(1-methyl-1H-imidazol-2-yl)methyl]-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5348012.png)

![1-[(4-chlorophenyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B5348020.png)


![6-allyl-2-amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5348032.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5348039.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5348058.png)
![2-(2-chloro-4-{[(4-fluorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5348070.png)